molecular formula C7H4F6OS B1455979 3-Fluoro-5-(pentafluorosulfur)benzaldehyde CAS No. 1240257-92-4

3-Fluoro-5-(pentafluorosulfur)benzaldehyde

Cat. No.: B1455979
CAS No.: 1240257-92-4
M. Wt: 250.16 g/mol
InChI Key: DBZCRWYMVZMAQC-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)benzaldehyde is a chemical compound with the CAS number 1240257-92-4 . Its IUPAC name is 3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)benzaldehyde . The compound is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular weight of this compound is 250.16 . Its InChI code is 1S/C7H4F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-4H .


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature .

Scientific Research Applications

Synthesis and Anticancer Activity

Fluorinated benzaldehydes, including 3-Fluoro-5-(pentafluorosulfur)benzaldehyde, have been synthesized and utilized in the creation of fluoro-substituted stilbenes. These compounds have been used to produce fluorinated analogues of combretastatins, which are known for their anticancer properties. The most active fluoro analogue demonstrated significant cell growth inhibitory properties, retaining the potent effects of its parent compound, Combretastatin A-4 (Lawrence et al., 2003).

Metal-Catalyzed Synthesis for Biologically Active Compounds

The compound has been involved in the racemic and enantioselective metal-catalyzed addition to arylboronic acids, leading to the production of SF5-containing diarylmethanols. These novel fluorinated building blocks show potential for the synthesis of biologically active compounds. The study highlights the specific reactivity and potential utility of 3-(pentafluorosulfur)benzaldehydes in creating significant yields and enantioselectivities of SF5-containing compounds, which can be pivotal in medicinal chemistry (Desroches, Tremblay, & Paquin, 2016).

Nucleophilic Aromatic Substitution for Novel Benzene Derivatives

The preparation and subsequent nucleophilic aromatic substitution of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, closely related to the target compound, has been studied. This process yields novel (pentafluorosulfanyl)benzenes with specific substitution patterns, showcasing the versatility of fluorinated compounds in synthesizing derivatives with potentially useful properties (Ajenjo et al., 2016).

Bioisosteric Replacement in Drug Design

The pentafluorosulfanyl group, a component of this compound, has been identified as a significant bioisosteric replacement in drug design. Its unique physical and chemical properties, combined with stability under physiological conditions, make it a promising substituent in the development of fluorinated molecules. This group is particularly used as a replacement for trifluoromethyl and other functional groups in various biologically active molecules, indicating the broad applicability of pentafluorosulfanyl-containing compounds in medicinal chemistry (Sowaileh, Hazlitt, & Colby, 2017).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZCRWYMVZMAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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